molecular formula C15H15NO4S2 B3860727 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B3860727
M. Wt: 337.4 g/mol
InChI Key: KYMQJVKZKTWEJE-XFFZJAGNSA-N
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Description

This compound belongs to the rhodanine (2-thioxothiazolidin-4-one) family, a class of heterocyclic molecules with a broad range of biological activities, including antimicrobial, anticancer, and anti-diabetic properties . Its structure features:

  • A thiazolidinone core with a sulfur atom at position 2 (thioxo group) and a ketone at position 2.
  • A (5Z)-3-hydroxybenzylidene substituent at position 5, which introduces a conjugated double bond and a polar hydroxyl group.

The Z-configuration of the benzylidene double bond is critical for maintaining planarity and optimizing π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-8(2)12(14(19)20)16-13(18)11(22-15(16)21)7-9-4-3-5-10(17)6-9/h3-8,12,17H,1-2H3,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMQJVKZKTWEJE-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydroxybenzylidene group are believed to play key roles in its biological activities. These groups can interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent significantly influences bioactivity and physicochemical properties. Key analogues include:

Compound Benzylidene Substituent Key Features Biological Activity Reference
Target Compound 3-Hydroxy Polar, hydrogen-bond donor; enhances solubility Under investigation -
3,4,5-Trimethoxybenzylidene derivative 3,4,5-Trimethoxy Electron-donating groups; increases lipophilicity Anticancer (hypothesized)
2-Chlorobenzylidene derivative 2-Chloro Electron-withdrawing; alters electronic density Antimicrobial potential
4-Methoxybenzylidene derivative 4-Methoxy Moderate lipophilicity; meta-substitution may affect target binding Not reported
4-Bromobenzylidene derivative 4-Bromo Bulky halogen; may enhance steric hindrance Unknown
Indol-3-ylmethylene derivative Indol-3-yl Planar aromatic system; potential for DNA intercalation Antibacterial/antifungal

Key Observations:

  • Polar Groups (e.g., 3-OH): Improve aqueous solubility and enable hydrogen bonding with enzymes (e.g., bacterial dihydrofolate reductase) .
  • Halogens (e.g., Cl, Br): Introduce steric and electronic effects, possibly improving target selectivity .

Modifications to the Side Chain at Position 3

The 3-methylbutanoic acid group distinguishes the target compound from analogues with alternative substituents:

Compound Side Chain at Position 3 Functional Group Impact on Properties Reference
Target Compound 3-Methylbutanoic acid Carboxylic acid Ionizable; enhances solubility and bioavailability -
N-(2-Methylphenyl)acetamide derivative N-Phenylacetamide Amide Reduces solubility; increases metabolic stability
4-(Methylsulfanyl)butanoic acid Methylsulfanyl-butyl chain Thioether + carboxylic acid Balances lipophilicity and polarity
Butanoic acid derivative Butanoic acid Carboxylic acid Shorter chain; reduced steric bulk

Key Observations:

  • Carboxylic Acid Side Chains: Promote ionization at physiological pH, facilitating interactions with positively charged residues in target proteins .
  • Amide Derivatives: Offer improved metabolic stability but may require prodrug strategies for optimal absorption .

Biological Activity

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H17N3O4S2C_{17}H_{17}N_{3}O_{4}S_{2} with a molecular weight of 401.42 g/mol. Its structure features a thiazolidinone core, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising activity against various bacterial strains. The minimal inhibitory concentrations (MICs) were reported to be effective at low micromolar concentrations, suggesting a strong antimicrobial potential .

Anti-inflammatory Effects

Thiazolidinone derivatives have been noted for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in human cell lines. This activity is particularly relevant in conditions like rheumatoid arthritis and systemic lupus erythematosus, where inflammation plays a critical role .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Research has shown that thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against breast cancer cell lines and exhibited significant antiproliferative effects with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate pathways related to inflammation and apoptosis.
  • Direct Interaction with Cellular Targets : The thiazolidinone core may interact with proteins or receptors critical for cellular function.

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A high-throughput screening identified thiazolidinone derivatives as effective inhibitors of Type III secretion systems in bacteria, which are critical for virulence .
  • Anti-inflammatory Activity Assessment : In a controlled study, compounds were evaluated for their ability to reduce TNF-alpha levels in LPS-stimulated macrophages, showing significant reductions compared to control groups .
  • Anticancer Evaluation : Various thiazolidinone derivatives were tested against multiple cancer cell lines (e.g., MDA-MB-231), demonstrating varying degrees of cytotoxicity and suggesting the need for further structure-activity relationship studies .

Q & A

Q. What are the common synthetic routes and optimization strategies for synthesizing 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with condensation of 3-hydroxybenzaldehyde derivatives with thiazolidinone precursors. Key steps include:
  • Step 1 : Formation of the thiazolidinone core via cyclization of thiourea intermediates with chloroacetic acid derivatives under acidic conditions .
  • Step 2 : Introduction of the 3-hydroxybenzylidene moiety via Knoevenagel condensation, requiring precise control of temperature (60–80°C) and solvent (e.g., acetic acid or ethanol) to ensure Z-configuration .
  • Step 3 : Purification via recrystallization (e.g., using DMF/ethanol mixtures) or column chromatography. Yield optimization focuses on reagent stoichiometry (1:1.1 molar ratio for aldehyde:thiazolidinone) and reaction time (4–6 hours) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the Z-configuration of the benzylidene group and thiazolidinone ring substitution patterns. Key signals include δ 7.8–8.2 ppm (vinyl proton) and δ 170–175 ppm (carbonyl carbons) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 351.446) .

Q. What initial biological screening models are used to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values <50 µg/mL indicate potency) .
  • Antioxidant Assays : DPPH radical scavenging (IC50_{50} values compared to ascorbic acid) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with substituents at the 3-hydroxybenzylidene (e.g., methoxy, fluoro) or thiazolidinone positions (e.g., methyl → ethyl). Compare bioactivity data (Table 1) .

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or PPAR-γ .

  • Bioisosteric Replacement : Replace the thioxo group with oxo or selenoxo to assess electronic effects on activity .

    Table 1: Comparative Bioactivity of Structural Analogs

    Compound SubstituentsAntimicrobial MIC (µg/mL)Antioxidant IC50_{50} (µM)
    3-Hydroxybenzylidene (Target)12.518.3
    4-Methoxybenzylidene 25.035.7
    2-Fluorobenzylidene 6.222.9

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration <1%), cell passage number, and incubation time .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM). Discrepancies may arise from differences in bacterial strains or assay endpoints .
  • Mechanistic Follow-Up : Use knockout cell lines or enzyme inhibition assays (e.g., COX-2 ELISA) to confirm target engagement .

Q. What are the key challenges in elucidating the mechanism of action for this compound?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
  • Metabolomic Profiling : LC-MS/MS analysis to track metabolite formation (e.g., glutathione adducts indicating redox activity) .
  • In Vivo Validation : Address bioavailability issues (e.g., low logP) by synthesizing prodrugs (e.g., ester derivatives) for rodent studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Reactant of Route 2
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

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